molecular formula C17H20N4O2 B8205470 (3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-1,5-benzodiazepin-2-one

(3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-1,5-benzodiazepin-2-one

Cat. No.: B8205470
M. Wt: 312.37 g/mol
InChI Key: MJPUVQLOQVCMBU-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Olanzapine Lactam Impurity involves the degradation of Olanzapine under specific conditions. The degradation can occur during storage or when Olanzapine is exposed to thermal stress

Industrial Production Methods

There are no specific industrial production methods for Olanzapine Lactam Impurity as it is generally considered an unwanted byproduct in the production of Olanzapine .

Chemical Reactions Analysis

Types of Reactions

Olanzapine Lactam Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include oxygen or hydrogen peroxide, while reduction might involve hydrogen gas or reducing agents like sodium borohydride. Substitution reactions could involve halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce oxidized derivatives, while reduction could yield reduced forms of the impurity.

Scientific Research Applications

Olanzapine Lactam Impurity is primarily studied in the context of pharmaceutical research. Its presence in commercial preparations of Olanzapine is of interest due to its potential impact on the efficacy and safety of the medication . Research applications include:

    Stability Studies: Understanding the conditions under which Olanzapine degrades to form this impurity.

    Analytical Chemistry: Developing methods to detect and quantify this impurity in pharmaceutical formulations.

    Pharmacology: Investigating the potential biological effects of the impurity.

Mechanism of Action

The mechanism of action of Olanzapine Lactam Impurity is not well-studied. as a degradation product of Olanzapine, it may interact with similar molecular targets. Olanzapine itself acts on various neurotransmitter receptors in the brain, including serotonin and dopamine receptors . The impurity might have similar, albeit less potent, interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Olanzapine Lactam Impurity include other degradation products of Olanzapine and impurities formed during the manufacturing process. These might include:

  • Olanzapine N-oxide
  • Olanzapine Hydroxy Impurity

Uniqueness

Olanzapine Lactam Impurity is unique in its specific structure and formation pathway. Its presence can indicate specific degradation pathways and conditions that Olanzapine has been exposed to .

Properties

IUPAC Name

(3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11H,7-10H2,1-2H3,(H,19,23)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPUVQLOQVCMBU-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C(=O)NC2=CC=CC=C2N=C1N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N=C1N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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